A Comprehensive Technical Guide to the Physical Characteristics of 4-Bromofluorobenzene-d4
A Comprehensive Technical Guide to the Physical Characteristics of 4-Bromofluorobenzene-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 4-Bromofluorobenzene-d4. The information is presented to support its use in research, particularly in fields such as mass spectrometry and NMR spectroscopy where it serves as a valuable internal standard.[1] This document outlines key physical data, experimental methodologies for their determination, and essential safety information.
Core Physical and Chemical Properties
4-Bromofluorobenzene-d4, a deuterated analog of 4-bromofluorobenzene, is a halogenated aromatic compound.[2] Its molecular structure features a benzene ring substituted with bromine and fluorine atoms in a para orientation, with the four remaining hydrogen atoms replaced by deuterium.[1] This isotopic labeling results in a mass increase of four daltons compared to its non-deuterated counterpart, without significantly altering its chemical reactivity.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of 4-Bromofluorobenzene-d4.
| Identifier | Value |
| Chemical Formula | C₆BrD₄F |
| Molecular Weight | 179.02 g/mol [3] |
| CAS Number | 50592-31-9[3] |
| Appearance | Colorless to light yellow liquid[4] |
| Odor | Aromatic[4] |
| Physical Property | Value | Conditions |
| Melting Point | -16 °C (lit.)[5][6] | |
| Boiling Point | 150 °C (lit.)[5][6] | |
| Density | 1.593 g/cm³[4] | at 25 °C |
| 1.629 g/mL[6][7] | at 25 °C | |
| Flash Point | 53 °C (127 °F)[4] | |
| Vapor Pressure | 4.9 hPa (3.7 mmHg)[4] | at 20 °C |
| Vapor Density | 5.6 (Air = 1)[4] | |
| Partition Coefficient (log Pow) | 3.08[4] | |
| Isotopic Purity | > 98 atom % D[4] |
Experimental Protocols for Physical Characterization
The following sections detail the general experimental methodologies used to determine the key physical properties of liquid organic compounds like 4-Bromofluorobenzene-d4.
Melting Point Determination
The melting point is determined by observing the temperature range over which the solid form of the substance transitions to a liquid.
Methodology:
-
A small amount of the solidified sample is introduced into a glass capillary tube.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded.
-
For accurate measurements, the heating rate is typically slow, around 1-2 °C per minute, especially near the expected melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology (Thiele Tube Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Density Measurement
Density is the mass of a substance per unit of volume.
Methodology (Pycnometer Method):
-
A pycnometer, a flask with a specific, accurately known volume, is weighed empty.
-
The pycnometer is then filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (the difference between the filled and empty weights) by the known volume of the pycnometer. Temperature control is crucial for accurate density measurements.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR is a valuable technique for confirming the isotopic enrichment and structure of deuterated compounds.
-
Sample Preparation: A small amount of 4-Bromofluorobenzene-d4 is dissolved in a suitable non-deuterated solvent.
-
Acquisition Parameters: A typical ²H NMR experiment is performed on a high-field NMR spectrometer. Key parameters include the pulse width, relaxation delay, and number of scans, which are optimized to obtain a good signal-to-noise ratio.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the isotopic distribution of the compound.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: An appropriate ionization technique, such as electron ionization (EI) for GC-MS, is used to generate ions.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular ion peak and the isotopic pattern, which will show a characteristic M+4 peak due to the four deuterium atoms.[6]
Safety and Handling
4-Bromofluorobenzene-d4 is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation and may be harmful if inhaled.[4]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Use in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Store in a refrigerator.
In case of exposure, it is crucial to seek fresh air if inhaled, rinse eyes cautiously with water for several minutes, and wash skin with plenty of soap and water.[4] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid organic compound such as 4-Bromofluorobenzene-d4.
Caption: Workflow for the physical characterization of 4-Bromofluorobenzene-d4.
